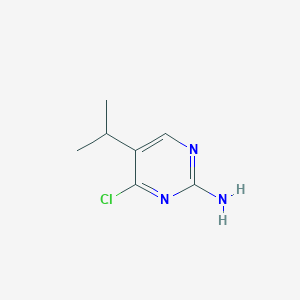

4-Chloro-5-isopropylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-3-10-7(9)11-6(5)8/h3-4H,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSBTPXAPLWXHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(N=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262892 | |

| Record name | 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201657-30-8 | |

| Record name | 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201657-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-(1-methylethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Isopropylpyrimidin 2 Amine and Analogues

Strategies for the Synthesis of 4-Chloro-5-isopropylpyrimidin-2-amine

A prevalent and direct method for synthesizing this compound involves the dehydroxy-chlorination of its corresponding pyrimidinone precursor, 2-amino-5-isopropylpyrimidin-4(3H)-one. This transformation is most commonly accomplished using phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. nih.gov

The reaction mechanism involves the activation of the pyrimidinone's carbonyl oxygen by POCl₃, converting the hydroxyl group into a better leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate (B84403) group, yielding the desired 4-chloro product. The general protocol often involves heating the substrate in excess POCl₃, which also serves as the solvent. researchgate.net However, to improve the economic and environmental profile of the synthesis, methods using equimolar amounts of POCl₃ in a sealed reactor have been developed, proving effective for large-scale preparations. nih.gov The addition of an organic base, such as pyridine (B92270) or N,N-dimethylaniline, can be used to neutralize the HCl generated during the reaction and accelerate the process. nih.govresearchgate.net While POCl₃ alone is effective, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be employed as a more robust chlorinating agent for less reactive substrates. indianchemicalsociety.com

| Chlorinating Agent(s) | Typical Conditions | Role of Additives | Advantages | Disadvantages |

|---|---|---|---|---|

| POCl₃ (excess) | Reflux (100-110 °C) | N/A (POCl₃ acts as solvent) | Well-established, effective for many substrates. researchgate.net | Environmentally burdensome, harsh workup for excess reagent. nih.gov |

| POCl₃ (equimolar) + Base (e.g., Pyridine) | Sealed reactor, 140-160 °C | Base neutralizes HCl byproduct. | Solvent-free, suitable for large scale, reduced waste. nih.gov | Requires high temperatures and a sealed system. |

| POCl₃ + PCl₅ | Heating/Reflux | PCl₅ increases chlorinating strength. indianchemicalsociety.com | Effective for unreactive or challenging substrates. | Generates more corrosive byproducts. |

| SOCl₂ + DMF (catalyst) | Reflux in an inert solvent | DMF forms Vilsmeier reagent as the active chlorinating species. | Milder conditions may be possible for sensitive substrates. | May not be effective for all pyrimidinone systems. |

An alternative strategy begins with a pre-functionalized pyrimidine (B1678525) core, such as 2,4-dichloro-5-isopropylpyrimidine (B52488). The synthesis of the target compound is then achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The different electronic environments of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring allow for regioselective substitution.

Generally, the C4 position in dichloropyrimidines is more susceptible to nucleophilic attack than the C2 position due to greater activation by the ring nitrogen atoms. This allows for the selective displacement of the C4-chloro group. By treating 2,4-dichloro-5-isopropylpyrimidine with ammonia (B1221849) or a protected amine source under controlled conditions, one can achieve selective amination at the C4 position, leaving the C2-chloro group intact. Subsequent reaction at the C2 position could then introduce the desired amino group. Conversely, starting with a substrate like 2,4-dichloro-5-isopropylpyrimidine, direct reaction with an aminating agent could potentially yield 4-amino-2-chloro-5-isopropylpyrimidine, which would then require a subsequent chlorination at the 4-position, which is a less direct route. researchgate.net More advanced methods have been developed for direct C-H amination, which can introduce amino groups onto the pyrimidine ring without pre-functionalization, offering a more atom-economical approach. nih.govresearchgate.net

Modern synthetic organic chemistry offers powerful tools for modifying heterocyclic cores through transition-metal-catalyzed cross-coupling reactions. nih.gov Palladium catalysis is particularly prominent in this area. mdpi.com For the synthesis of this compound, these methods could be employed to introduce either the isopropyl group or the amino group onto a pre-existing pyrimidine scaffold.

Introduction of the Isopropyl Group: Starting with 2-amino-4,5-dichloropyrimidine, a Suzuki or Negishi cross-coupling reaction could be used to selectively introduce the isopropyl group at the C5 position. This would require an isopropylboronic acid derivative or an organozinc reagent, respectively, along with a suitable palladium catalyst and ligand system.

Introduction of the Amino Group: The Buchwald-Hartwig amination provides a route to form the C-N bond. Starting with a 2,4-dichloro-5-isopropylpyrimidine, this reaction could be used to selectively introduce the amino group at the C2 position. The selectivity between the C2 and C4 positions can often be controlled by the choice of ligand. nih.gov

These cross-coupling reactions are valued for their high functional group tolerance and ability to be performed under relatively mild conditions. rsc.org

Instead of modifying an existing pyrimidine, the ring can be constructed from acyclic precursors. The most common approach for synthesizing the 2-aminopyrimidine (B69317) core is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic three-carbon unit with guanidine (B92328). wikipedia.orgbu.edu.eg

To form the 2-amino-5-isopropylpyrimidine core, a suitable three-carbon precursor bearing the isopropyl group is required. This could be a derivative of isobutyrylacetonitrile, 2-isopropylmalondialdehyde, or a related β-dicarbonyl compound. The reaction involves the condensation of the two nitrogen atoms of guanidine with the two electrophilic carbon centers of the three-carbon fragment, followed by dehydration to form the aromatic pyrimidine ring. This method is fundamental and highly versatile for creating a wide array of substituted pyrimidines. nih.gov The resulting 2-amino-5-isopropylpyrimidin-4(3H)-one can then be chlorinated as described in section 2.1.1.

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrimidines. mdpi.combohrium.com These methods are advantageous due to their operational simplicity, reduced reaction times, and often higher yields compared to multi-step syntheses. scholarsresearchlibrary.com

A potential MCR for the 2-amino-5-isopropylpyrimidine core could involve the one-pot condensation of isobutyraldehyde (B47883) (to provide the isopropyl group and C5), a compound with an active methylene (B1212753) group like ethyl cyanoacetate (B8463686) (providing C4 and C6), and guanidine nitrate (B79036) (providing the N-C-N fragment). scholarsresearchlibrary.com Such reactions are often catalyzed by a simple base like piperidine (B6355638) and can sometimes be performed in environmentally benign solvents like water. scholarsresearchlibrary.comresearchgate.net The development of MCRs is a key area of green chemistry, offering sustainable routes to important heterocyclic scaffolds. acs.org

Optimization of Synthetic Pathways

Key Optimization Parameters:

Reagent Stoichiometry: For chlorination with POCl₃, moving from using the reagent as a solvent to using equimolar quantities significantly reduces waste and simplifies the workup process. This has been shown to be effective for large-scale production without compromising yield. nih.gov

Catalyst and Ligand Screening: In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical. High-throughput screening can identify the optimal combination to maximize yield and selectivity while minimizing catalyst loading.

Reaction Conditions: Temperature, pressure, and reaction time are fundamental parameters to optimize. For instance, microwave-assisted synthesis can dramatically reduce reaction times for nucleophilic substitutions or MCRs. acs.orgnih.gov

Pathway Selection: A comparative analysis of the different strategies reveals trade-offs. The chlorination of a pyrimidinone precursor (2.1.1) is often direct and high-yielding but relies on the availability of the precursor and uses harsh reagents. De novo synthesis via cyclocondensation (2.1.4) or MCRs (2.1.5) offers high flexibility in introducing substituents but may require more extensive initial optimization to achieve high yields.

| Synthetic Strategy | Key Precursors | Primary Advantages | Primary Challenges |

|---|---|---|---|

| Chlorination of Pyrimidinone | 2-Amino-5-isopropylpyrimidin-4(3H)-one | Direct, often high-yielding, well-established chemistry. nih.gov | Requires pyrimidinone precursor; uses corrosive/hazardous reagents (POCl₃). |

| Nucleophilic Substitution | 2,4-Dichloro-5-isopropylpyrimidine | Allows for late-stage functionalization. | Controlling regioselectivity can be challenging; multi-step process. |

| Pd-Catalyzed Coupling | Halogenated pyrimidine + organometallic reagent | High functional group tolerance, mild conditions. nih.gov | Cost of catalyst/ligands; potential for metal contamination in the product. |

| Cyclocondensation | Isopropyl-substituted 1,3-dicarbonyl + Guanidine | Builds the core ring, highly versatile. wikipedia.org | Availability of the substituted 1,3-dicarbonyl precursor. |

| Multi-Component Reaction | Aldehyde, active methylene compound, Guanidine | High step- and atom-economy, operational simplicity. scholarsresearchlibrary.com | Requires significant optimization to control side reactions and maximize yield. |

Ultimately, the optimal pathway is determined by a balance of factors including raw material cost, process safety, scalability, and environmental impact.

Catalyst Selection and Reaction Kinetics

The choice of catalyst plays a pivotal role in the synthesis of pyrimidine derivatives, influencing both reaction rates and yields. For the construction of the pyrimidine core, various catalysts have been employed. For instance, multicomponent reactions for pyrimidine synthesis can be efficiently catalyzed by iridium-pincer complexes, which facilitate a sustainable process from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Nickel(II) complexes have also been demonstrated to be effective catalysts for the acceptorless dehydrogenative annulation of alcohols to form pyrimidine analogues.

In the chlorination step, which is critical for introducing the chloro-substituent at the 4-position, reagents like phosphorus oxychloride (POCl3) are commonly used. The reaction kinetics of this step are highly dependent on the temperature and the presence of a base catalyst. Studies on the synthesis of related 2-chloro-4-amino-5-fluoropyrimidine have explored the use of various base catalysts with different pKa values, noting that stronger bases can lead to higher yields in shorter reaction times. japsonline.com

Microwave-assisted synthesis has also emerged as a technique to accelerate reaction kinetics significantly. For the synthesis of 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation has been shown to reduce reaction times from hours to minutes. nih.gov

The kinetics of the final amination step, where an amine is introduced at the 2-position, are influenced by the solvent, temperature, and the presence of an acid or base. Acid-promoted amination of related 4-chloropyrrolopyrimidines has been studied, indicating that the reaction rate is sensitive to the amount of acid used. nih.gov

Table 1: Comparison of Catalytic Systems in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Typical Substrates | Key Advantages |

|---|---|---|---|

| Iridium-Pincer Complexes | Multicomponent Synthesis | Amidines, Alcohols | High regioselectivity, Sustainable |

| Nickel(II) Complexes | Dehydrogenative Annulation | Alcohols, Benzamidines | Efficient for trisubstituted pyrimidines |

| Base Catalysis (e.g., organic bases with POCl3) | Chlorination | Hydroxypyrimidines | Controls reaction rate and yield |

| Microwave Irradiation | Various | General pyrimidine synthesis | Drastic reduction in reaction time |

Solvent System Optimization and Its Impact on Reaction Outcome

The choice of solvent is a critical parameter that can significantly influence the yield, purity, and reaction rate of pyrimidine synthesis. The optimal solvent system often depends on the specific reaction step, be it the initial cyclization, subsequent halogenation, or final amination.

For the synthesis of pyrimidine derivatives through multicomponent reactions, acetic acid has been identified as a superior solvent in certain cases. researchgate.net In the context of halogenation, particularly when using reagents like N-halosuccinimides, ionic liquids have been explored as a green and reusable medium, offering high efficiency without the need for a catalyst. elsevierpure.com

The amination of chloropyrimidines is particularly sensitive to the solvent system. A study on the acid-promoted amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine revealed that water can be a more effective solvent than various alcohols or DMF, leading to higher reaction rates. nih.gov However, for highly lipophilic and crystalline compounds, 2-propanol was found to be more efficient. nih.gov The use of an environmentally benign solvent like water is also advantageous for reducing the environmental impact of the synthesis. researchgate.net

In microwave-assisted syntheses of 2-amino-4-chloro-pyrimidine derivatives, a systematic solvent screening demonstrated that anhydrous propanol (B110389) provided favorable conditions for the reaction. nih.gov

Table 2: Impact of Solvent on the Amination of 4-Chloropyrrolopyrimidines

| Solvent | Relative Reaction Rate | Key Observations |

|---|---|---|

| Water | High | Environmentally friendly, minimizes solvolysis with low acid concentration. nih.gov |

| 2-Propanol | Moderate to High | Effective for lipophilic and crystalline substrates. nih.gov |

| Methanol/Ethanol | Moderate | Can lead to side products through solvolysis. nih.gov |

| DMF | Low | Slower reaction rates compared to water and alcohols. nih.gov |

Temperature Control and Reaction Time Parameterization

Temperature and reaction time are interdependent parameters that must be carefully controlled to achieve optimal results in the synthesis of this compound. The ideal temperature profile can vary for each step of the synthesis.

For the chlorination of hydroxypyrimidines using phosphorus oxychloride, the reaction is often carried out at elevated temperatures, typically under reflux conditions. For instance, the synthesis of 2-chloro-4-amino-5-fluoropyrimidine involves slowly raising the temperature to 106-110 °C and maintaining it for an extended period, such as 14 hours. japsonline.com

In contrast, microwave-assisted syntheses can dramatically reduce the required reaction time and often allow for precise temperature control. The synthesis of 2-amino-4-chloro-pyrimidine derivatives via microwave irradiation was performed at 120–140 °C for a much shorter duration of 15–30 minutes. nih.gov

The amination step also requires careful temperature management. Acid-promoted aminations in water have been successfully carried out at temperatures ranging from 40 °C to 80 °C, with higher temperatures generally leading to faster reactions. nih.gov However, elevated temperatures can also increase the rate of competing side reactions, such as hydrolysis of the chloro-substituent.

Table 3: Temperature and Time Parameters for Key Synthetic Steps

| Synthetic Step | Typical Temperature Range (°C) | Typical Reaction Time | Method |

|---|---|---|---|

| Chlorination with POCl3 | 100 - 110 | 12 - 16 hours | Conventional Heating |

| Microwave-assisted Amination | 120 - 140 | 15 - 30 minutes | Microwave Irradiation |

| Acid-promoted Amination in Water | 40 - 80 | 1 - 6 hours | Conventional Heating |

Regioselectivity and Stereoselectivity in Pyrimidine Derivatization

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrimidines like this compound. The substitution pattern is often determined by the inherent electronic properties of the pyrimidine ring and the nature of the attacking and leaving groups. In the case of di-chlorinated pyrimidines, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. mdpi.com This is attributed to the electronic effects of the ring nitrogen atoms, which make the C4 position more electrophilic. mdpi.com

Theoretical studies, such as DFT calculations, on related quinazoline (B50416) systems have confirmed that the carbon atom at the 4-position has a higher LUMO coefficient, making it the preferred site for nucleophilic attack. mdpi.com This inherent regioselectivity is crucial for the synthesis of 2-amino-4-chloropyrimidines, where the amino group is selectively introduced at the 2-position, often by starting with a 2-aminopyrimidine precursor that is subsequently chlorinated at the 4-position, or by selective amination of a 2,4-dichloropyrimidine.

Stereoselectivity becomes relevant when chiral centers are present or introduced into the molecule. While the core pyrimidine ring is planar, the introduction of substituents with chiral centers, or the creation of such centers during the synthesis, requires stereoselective methods. For instance, the use of chiral catalysts, such as ruthenium(II)-phenyloxazoline complexes, has been reported for the enantioselective synthesis of chiral pyrimidine carbocyclic nucleosides. acs.org Although this compound itself is achiral, the principles of stereoselective synthesis would be applicable to the synthesis of chiral analogues.

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory to a pilot or industrial scale introduces a new set of challenges that require careful consideration of process efficiency, safety, and environmental impact.

Development of Catalytic Alternatives to Stoichiometric Reagents

A key aspect of green chemistry and process scalability is the replacement of stoichiometric reagents with catalytic alternatives. rsc.org In traditional pyrimidine synthesis, chlorination is often achieved using stoichiometric amounts of phosphorus oxychloride, which generates significant amounts of phosphorus-containing waste. The development of catalytic chlorination methods would be a significant advancement.

While direct catalytic chlorination of the pyrimidine core is challenging, the broader field of C-H halogenation is seeing the emergence of catalytic methods. For example, hypervalent iodine(III) reagents have been used to facilitate clean and effective halogenation of related heterocyclic systems under aqueous and ambient conditions, suggesting a potential avenue for greener alternatives. rsc.org

In other steps of the synthesis, such as the construction of the pyrimidine ring, the use of catalysts like iridium or nickel complexes already represents a move away from less efficient, stoichiometric methods. organic-chemistry.org These catalytic processes are often more atom-economical and can be designed for catalyst recycling, which is highly desirable for large-scale production.

Waste Stream Management in Pyrimidine Synthesis

The management of waste streams is a critical factor in the scalability and environmental sustainability of chemical syntheses. The synthesis of halogenated pyrimidines can generate several waste streams that require proper handling and disposal.

The use of phosphorus oxychloride for chlorination results in the formation of phosphoric acid and other phosphorus-containing byproducts, which must be neutralized and treated. Solvents used in the reaction and extraction steps also contribute to the waste stream. The choice of solvent can have a significant impact on the environmental footprint of the process. The use of greener solvents like water, where feasible, can simplify waste treatment. nih.gov

Recycling of solvents and catalysts is a key strategy for waste reduction. For example, the use of ionic liquids as a solvent for halogenation allows for their recovery and reuse. elsevierpure.com The development of continuous flow processes can also contribute to better waste management by improving reaction efficiency and minimizing the use of excess reagents.

In the context of pyrimidine metabolism, the degradation products are typically water-soluble compounds that are excreted. creative-proteomics.com While not directly related to synthetic waste, this highlights the importance of producing a final product with high purity to avoid the introduction of potentially harmful impurities into the environment or downstream applications.

Comparative Analysis of Diverse Synthetic Routes for Pyrimidine-2-amines

The synthesis of 2-aminopyrimidine derivatives is a cornerstone of medicinal and agricultural chemistry, owing to the broad biological activities exhibited by this scaffold. ijpsjournal.com The strategic construction of these molecules, particularly those with specific substitution patterns like this compound and its analogues, involves several distinct synthetic approaches. These methodologies can be broadly categorized into two primary strategies: the construction of the pyrimidine ring from acyclic precursors and the functionalization of a pre-existing pyrimidine core. nih.govresearchgate.net A comparative analysis of these routes reveals trade-offs in terms of efficiency, versatility, and reaction conditions.

Two of the most prevalent methods for synthesizing substituted pyrimidines are condensation reactions to form the heterocycle and substitution reactions on a pyrimidine ring. nih.gov The condensation pathway often involves reacting moieties with the necessary substituents, while the substitution method typically involves replacing a leaving group, such as a halogen, with an amino group. nih.gov The latter can sometimes be less efficient, particularly with arylamines, which may require a significant excess of the nucleophile. nih.gov

Condensation Reactions for Ring Formation

The classical and most fundamental approach to pyrimidine synthesis involves the cyclocondensation of a three-carbon component with a guanidine-containing reagent. This method is highly versatile, allowing for the introduction of various substituents at positions 4, 5, and 6 of the pyrimidine ring, depending on the choice of the 1,3-dielectrophile precursor.

Key precursors for this route include α,β-unsaturated ketones, which can react with guanidines under reflux conditions, often in ethanol, to yield the corresponding 2-aminopyrimidine derivatives. nih.gov For instance, the condensation of vinylogues of amides or enol ethers with alkyl or aryl guanidines can produce carbo- or heterocycle-fused 2-aminopyrimidines in yields ranging from 35% to 75%. nih.gov Another variation involves the reaction of methyl ketones with dimethylformamide-dimethylacetal (DMF-DMA) to form 3-(dimethylamino)-1-aryl-2-en-1-ones, which are then condensed with guanidine hydrochloride to furnish the 2-aminopyrimidine ring system. brieflands.com

Advances in reaction conditions, such as the use of ultrasonic irradiation, have been shown to significantly reduce reaction times to under an hour, compared to conventional heating methods that can take much longer. nih.gov

Nucleophilic Substitution on a Pyrimidine Core

An alternative and widely used strategy is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring. This approach is particularly valuable for the synthesis of chloro-substituted aminopyrimidines. The starting materials are typically di- or tri-chlorinated pyrimidines, which offer multiple sites for selective substitution.

A common precursor is 2-amino-4,6-dichloropyrimidine. By reacting this compound with various primary or secondary amines, often in the presence of a base like triethylamine (B128534) and sometimes under solvent-free conditions at elevated temperatures (80–90 °C), a diverse range of 4-substituted-6-chloro-2-aminopyrimidine analogues can be synthesized in good to excellent yields. mdpi.comresearchgate.netnih.gov The reaction proceeds via nucleophilic displacement of one of the chlorine atoms, which are activated by the electron-withdrawing nature of the pyrimidine ring.

Similarly, 2,4-dichloropyrimidines can be selectively aminated. The reaction with aromatic amines tends to occur preferentially at the C4 position over the C2 position. nih.gov Microwave-assisted synthesis has emerged as a powerful tool for this type of transformation, allowing for rapid reactions (15-30 minutes) at high temperatures (120-140 °C) to produce 2-amino-4-substituted pyrimidines. nih.gov

The following table provides a comparative overview of these primary synthetic strategies.

| Synthetic Route | Key Precursors | General Conditions | Advantages | Disadvantages/Limitations |

|---|---|---|---|---|

| Condensation/Cyclization | α,β-Unsaturated ketones, β-Dicarbonyl compounds, Guanidine derivatives | Reflux in polar solvents (e.g., ethanol), often with a base (e.g., NaOEt). nih.gov Ultrasound irradiation can be used to accelerate the reaction. nih.gov | Builds the core ring structure; allows for diverse C4, C5, and C6 substituents from readily available starting materials. | Requires specific acyclic precursors that may not be commercially available; regioselectivity can be an issue with unsymmetrical precursors. |

| Nucleophilic Substitution (SNAr) | Di- or tri-chlorinated pyrimidines (e.g., 2-amino-4,6-dichloropyrimidine), various amines | Heating with a base (e.g., triethylamine), can be performed neat or in solvents like propanol. mdpi.comnih.gov Microwave assistance significantly reduces reaction times. nih.gov | Highly efficient for introducing amino groups; starting halopyrimidines are often commercially available; allows for late-stage diversification. | Limited by the substitution pattern of the starting pyrimidine; regioselectivity between different halogen positions can be challenging to control. nih.gov |

The choice of synthetic route is ultimately dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table details specific research findings for the synthesis of 2-aminopyrimidine analogues.

| Reaction Type | Starting Materials | Product Type | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Amino-4,6-dichloropyrimidine, Substituted amines, Triethylamine | 4-Substituted-6-chloro-2-aminopyrimidines | Good to excellent | mdpi.comresearchgate.netnih.gov |

| Condensation | α,β-Unsaturated ketones, Alkyl(aryl)guanidines | Carbo- or heterocycle-fused 2-aminopyrimidines | 35-75% | nih.gov |

| Nucleophilic Substitution (Microwave) | 2-Amino-4-chloropyrimidine (B19991), Substituted amines, Triethylamine | N4-Substituted-2-aminopyrimidines | Up to 54% | nih.gov |

| Condensation | Methyl ketones, DMF-DMA, Guanidine HCl | 2-Aminopyrimidine derivatives | Not specified | brieflands.com |

Reactivity and Chemical Transformations of 4 Chloro 5 Isopropylpyrimidin 2 Amine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a good leaving group, such as the chlorine atom at the C4-position.

The chlorine atom at the C4-position of 4-Chloro-5-isopropylpyrimidin-2-amine is readily displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The reaction of halogenopyrimidines with amines is a cornerstone of pyrimidine chemistry. arkat-usa.org

Amines: The reaction with primary and secondary amines is a common transformation, leading to the formation of N-substituted 5-isopropylpyrimidine-2,4-diamines. These reactions can be conducted under thermal conditions, sometimes requiring an excess of the amine to act as a base for the generated HCl. nih.gov The reactivity of the amine nucleophile is a key factor; for instance, electron-deficient anilines may result in lower yields due to reduced nucleophilicity. cas.cn The use of bases like diisopropylethylamine (DIPEA) can facilitate the reaction. researchgate.net

Thiols: Thiolates, being potent nucleophiles, can also displace the C4-chloro group to form 4-thioether-substituted pyrimidines. The high acidity of thiols can sometimes reduce the nucleophilicity of other reagents if not properly managed. cas.cn

Alkoxides: Alkoxides react to form 4-alkoxy-5-isopropylpyrimidin-2-amines. However, in some cases, particularly with electron-withdrawing groups on the pyrimidine ring, the resulting alkoxy group can itself be displaced by stronger nucleophiles like amines. chemrxiv.org

The table below summarizes typical nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Amine | Aniline | 4-Anilino-5-isopropylpyrimidin-2-amine | Acidic conditions in water or basic/thermal conditions in organic solvents. nih.gov |

| Thiol | Sodium thiophenoxide | 4-(Phenylthio)-5-isopropylpyrimidin-2-amine | Typically requires a base to generate the thiolate anion. |

| Alkoxide | Sodium methoxide | 4-Methoxy-5-isopropylpyrimidin-2-amine | Reaction with sodium alkoxide in an alcohol solvent. |

The substituents on the pyrimidine ring significantly modulate its reactivity. researchgate.net

2-Amino Group: The amino group at the C2-position is a strong electron-donating group. It increases the electron density of the pyrimidine ring, which generally deactivates it towards nucleophilic attack compared to an unsubstituted ring. However, its presence is crucial for the biological activity often sought in the resulting substituted products. nih.gov The proton donor ability of the amino group is influenced by the number and position of heteroatoms in the aromatic ring. researchgate.net

5-Isopropyl Group: The isopropyl group at the C5-position exerts a steric influence on the adjacent C4-position. While it does not prevent nucleophilic substitution, it can affect the rate of reaction and may hinder the approach of very bulky nucleophiles. nih.gov This steric hindrance can be a factor in controlling regioselectivity in more complex pyrimidine systems. nih.gov

Transition-Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. libretexts.org This reaction can be applied to this compound to introduce aryl or vinyl substituents at the C4-position, creating a C-C bond. libretexts.orgresearchgate.net

The general catalytic cycle involves three main steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation with the organoboron species (in the presence of a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Typical Suzuki-Miyaura Reaction Conditions:

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand. erciyes.edu.trresearchgate.net

Organoboron Reagent: An aryl or vinyl boronic acid or boronic ester.

Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential for the transmetalation step. erciyes.edu.tr

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

The table below illustrates a representative Suzuki-Miyaura coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine ligand | K₂CO₃ | 5-Isopropyl-4-phenylpyrimidin-2-amine |

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize the C4-position.

Electrochemical Arylation: An alternative C-C bond-forming strategy involves nickel-catalyzed electrochemical reductive cross-coupling. nih.govnih.gov This method can couple 4-amino-6-chloropyrimidines with aryl halides using a sacrificial iron anode and a nickel(II) catalyst, offering a mild route to 4-arylpyrimidines. nih.gov The proposed mechanism initiates with the reduction of Ni(II) to Ni(0), which then undergoes oxidative addition with the chloropyrimidine. nih.gov

Other Cross-Coupling Reactions: While less commonly reported for this specific substrate, other palladium-catalyzed reactions are, in principle, applicable. These include the Buchwald-Hartwig amination for C-N bond formation (to form more complex diamines) and the Sonogashira coupling for C-C triple bond formation with terminal alkynes. nih.govresearchgate.net

Oxidation and Reduction Chemistry of the Pyrimidine Core and Substituents

The oxidation and reduction chemistry of this compound is less explored in the literature compared to its substitution and coupling reactions.

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation due to its electron-deficient nature. However, the amino and isopropyl substituents could potentially undergo oxidation under strong oxidizing conditions. The amino group could be oxidized to a nitroso or nitro group, though this would likely require specific reagents.

Reduction: The pyrimidine ring can be reduced under certain conditions, for example, through catalytic hydrogenation. This would disrupt the aromaticity of the ring. More commonly, reduction might affect substituents. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amino group. The chloro group is generally stable to common reducing agents but can be removed under specific catalytic hydrogenolysis conditions.

Derivatization Strategies for Expanding Molecular Diversity

The derivatization of the this compound core is primarily achieved through the displacement of the C4-chloro group, which serves as a reactive handle for introducing a wide array of functional groups and for constructing more complex molecular architectures.

Introduction of Novel Functional Groups via Amination and Alkylation

The introduction of new amino and alkyl groups at the C4 position is a fundamental strategy for creating diverse libraries of pyrimidine derivatives. This is typically accomplished via nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient pyrimidine ring facilitates the displacement of the chloride by a nucleophile.

Amination: The reaction of 4-chloropyrimidines with various primary and secondary amines is a widely used transformation. For analogous compounds like 2-amino-4-chloropyrimidine (B19991), these reactions are often carried out under thermal or microwave-assisted conditions, frequently in the presence of a base such as triethylamine (B128534) to neutralize the HCl generated during the reaction. nih.gov Solvents like propanol (B110389) are common, and microwave irradiation can significantly reduce reaction times from hours to minutes. nih.gov The general conditions, extrapolated for this compound, would involve reacting the substrate with a desired amine to yield N4-substituted-5-isopropylpyrimidine-2,4-diamine derivatives. The reactivity can be influenced by the nucleophilicity of the amine and the reaction conditions. Studies on other fused chloropyrimidines have shown that such aminations can even be promoted effectively in water under acidic conditions, which can be advantageous for process safety and cost. nih.gov

Alkylation: While direct C-alkylation at the C4 position via nucleophilic substitution is less common than amination, O-alkylation and N-alkylation on substituents are prevalent. For instance, if a hydroxyl group were present on the pyrimidine ring, it could be readily alkylated. More relevant to the title compound, the exocyclic amino group could potentially undergo alkylation, although the ring nitrogen atoms are also potential sites of reaction.

The table below summarizes typical conditions for amination reactions on a related pyrimidine scaffold, which are expected to be applicable to this compound.

Table 1: Representative Conditions for Amination of 2-Amino-4-chloropyrimidine

| Amine Nucleophile | Solvent | Base | Conditions | Reaction Time | Reference |

|---|---|---|---|---|---|

| Substituted Amines | Anhydrous Propanol | Triethylamine | Microwave, 120–140 °C | 15–30 min | nih.gov |

| Aniline Derivatives | Water | HCl (catalytic) | 80-100 °C | 1-5 h | nih.gov |

Cyclization Reactions Leading to Fused Pyrimidine Systems

The strategic placement of nucleophiles on side chains attached to the pyrimidine core can lead to intramolecular cyclization reactions, forming fused heterocyclic systems. This is a powerful method for building molecular complexity. Although no specific examples starting from this compound are documented, extensive research on analogous systems demonstrates the feasibility of this approach.

For example, a common strategy involves a two-step process: first, an SNAr reaction at the C4 position with a bifunctional nucleophile (e.g., an amino alcohol or a diamine), followed by a second intramolecular reaction where the newly introduced nucleophilic group attacks another position on the pyrimidine ring. In related 4,6-dichloropyrimidines, alkylation with amino-substituted alkyl halides has been shown to result in intramolecular SNAr cyclization, leading to fused morpholine (B109124) and oxazepine ring systems. This process can sometimes occur spontaneously after the initial substitution, highlighting the reactivity of the chloropyrimidine core.

The formation of these fused systems is governed by factors such as the length of the linker chain, the nature of the nucleophile, and the reaction conditions. A five- or six-membered ring is generally favored.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not found in the reviewed literature, the mechanisms of its key transformations can be understood by examining studies on related activated heterocyclic systems. The SNAr reaction is the predominant mechanistic pathway.

A computational study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidine with primary amines provides significant insight. chemrxiv.org The reaction proceeds via a sequential SNAr mechanism. The first step is the nucleophilic attack of the amine on the carbon bearing the chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. chemrxiv.org This intermediate is stabilized by the electron-withdrawing nature of the pyrimidine ring and other substituents (like a nitro group). The subsequent loss of the chloride leaving group restores the aromaticity of the ring and yields the substituted product. It is highly probable that the amination of this compound follows a similar pathway.

Identification of Reaction Intermediates using Mechanistic Probes (e.g., Isotopic Labeling)

The direct observation and characterization of reaction intermediates like the Meisenheimer complex are challenging due to their transient nature. Mechanistic probes are essential tools for their identification. Although no studies employing isotopic labeling specifically for this compound have been reported, this technique is a classical method for elucidating reaction mechanisms.

For instance, isotopic labeling of the incoming nucleophile or specific positions on the pyrimidine ring could be used to track bond formation and cleavage, confirming the proposed SNAr pathway. Computational studies on analogous systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have been used to calculate the structures and relative free energies of transition states and intermediates, providing theoretical support for the existence of the Meisenheimer complex in these reactions. chemrxiv.org

Kinetic Studies to Elucidate Reaction Mechanisms

Kinetic studies are crucial for understanding reaction rates and the factors that influence them, providing further evidence for proposed mechanisms. No kinetic data for reactions involving this compound were found in the literature.

However, kinetic analyses of SNAr reactions on related heterocyclic systems, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine, have been performed. Such studies typically demonstrate second-order kinetics, consistent with a bimolecular addition-elimination mechanism. The reaction rates are sensitive to the electronic properties of the substituents on both the pyrimidine ring and the nucleophile. For example, electron-withdrawing groups on the pyrimidine ring generally increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate, while electron-donating groups on the nucleophile increase its reactivity. A computational study on a nitropyrimidine analog calculated the free energy barriers for different reaction pathways, which directly relates to the reaction kinetics. chemrxiv.org

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 5 Isopropylpyrimidin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 4-chloro-5-isopropylpyrimidin-2-amine, ¹H and ¹³C NMR spectra offer precise details about the chemical environment of each proton and carbon atom, while two-dimensional techniques confirm the intricate structural connections.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the amine, isopropyl, and pyrimidine (B1678525) ring protons. The chemical shift (δ) values are influenced by the electronic environment, with electronegative atoms like chlorine and nitrogen causing nearby protons to appear at a lower field (higher ppm value). libretexts.org

Amine Protons (–NH₂): A broad singlet is anticipated for the two amine protons. Its chemical shift can vary depending on the solvent and concentration.

Isopropyl Group Protons: This group gives rise to two signals: a septet for the single methine (–CH) proton and a doublet for the six equivalent methyl (–CH₃) protons. The septet multiplicity arises from coupling to the six methyl protons (n+1 rule, where n=6), while the doublet is due to coupling with the single methine proton (n+1, where n=1). docbrown.info The methine proton, being attached to a carbon adjacent to the aromatic ring, would appear further downfield than the methyl protons. libretexts.org

Pyrimidine Ring Proton: The single proton on the pyrimidine ring is expected to appear as a singlet at a significantly downfield position due to the deshielding effects of the aromatic ring and the adjacent nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon skeleton. The number of unique carbon signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

Pyrimidine Ring Carbons: Four distinct signals are expected for the carbons in the pyrimidine ring. The carbons directly bonded to the electronegative chlorine and nitrogen atoms (C2, C4) will be the most deshielded and appear furthest downfield. researchgate.net The carbon bearing the isopropyl group (C5) and the remaining ring carbon (C6) will have characteristic shifts influenced by their position within the heterocyclic system.

Isopropyl Group Carbons: Two signals are predicted for the isopropyl group: one for the methine carbon (–CH) and one for the two equivalent methyl carbons (–CH₃).

The precise assignment of these signals is crucial for confirming the substitution pattern on the pyrimidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| –NH₂ | Broad | Singlet | - |

| Pyrimidine-H | Downfield | Singlet | - |

| Isopropyl –CH | Downfield (Aliphatic) | Septet | ~25-35 |

| Isopropyl –CH₃ | Upfield (Aliphatic) | Doublet | ~20-25 |

| Pyrimidine C2 (C-NH₂) | - | - | ~160-165 |

| Pyrimidine C4 (C-Cl) | - | - | ~158-162 |

| Pyrimidine C5 (C-isopropyl) | - | - | ~120-130 |

| Pyrimidine C6 (C-H) | - | - | ~155-160 |

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbons. A clear cross-peak between the isopropyl methine septet and the methyl doublet would confirm their connectivity.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This experiment would be used to unambiguously link each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the pyrimidine ring proton and its attached carbon (C6), as well as correlations for the methine and methyl groups of the isopropyl substituent.

These 2D techniques are invaluable for verifying the structural assignments made from 1D spectra, especially for complex molecules or when signal overlap occurs.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₀ClN₃), the molecular weight is approximately 171.65 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 173 with an intensity of about one-third that of the molecular ion peak. libretexts.org This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for amines and halogenated aromatic compounds include alpha-cleavage and the loss of stable radicals or neutral molecules. libretexts.orgmiamioh.edunih.gov

Key expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Alpha-cleavage at the isopropyl group can lead to the loss of a methyl radical, resulting in a fragment ion at m/z 156.

Loss of the isopropyl group (•C₃H₇): Cleavage of the bond between the pyrimidine ring and the isopropyl group would yield a fragment at m/z 128.

Loss of a chlorine radical (•Cl): The loss of the chlorine atom would produce an ion at m/z 136.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the amine group could also occur. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Comments |

| 173 | [C₇H₁₀³⁷ClN₃]⁺ | M+2 peak, indicating one chlorine atom. libretexts.org |

| 171 | [C₇H₁₀³⁵ClN₃]⁺ | Molecular ion (M⁺) peak. |

| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 128 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 136 | [M - Cl]⁺ | Loss of a chlorine radical. |

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

The vibrational spectra of this compound are characterized by absorption bands corresponding to the stretching and bending motions of its constituent bonds. The assignment of these bands is based on established group frequency regions and comparison with related molecules like aminopyridines and chloropyrimidines. nih.govcore.ac.ukresearchgate.net

N–H Vibrations: The amine group typically shows two distinct stretching bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric N–H stretching. core.ac.uk An NH₂ scissoring (bending) vibration is expected around 1650-1580 cm⁻¹.

C–H Vibrations: Aromatic C–H stretching vibrations are generally observed in the 3100–3000 cm⁻¹ range. Aliphatic C–H stretching from the isopropyl group will appear in the 2970–2850 cm⁻¹ region. nih.gov C-H bending vibrations occur at lower frequencies.

Ring Vibrations: The pyrimidine ring C=C and C=N stretching vibrations produce a series of characteristic bands in the 1600–1400 cm⁻¹ region.

C–Cl Vibration: The C–Cl stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the 800–600 cm⁻¹ range.

Table 3: Characteristic Vibrational Modes for this compound Wavenumber ranges are based on data from analogous structures. core.ac.ukresearchgate.netresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N–H Asymmetric & Symmetric Stretch | FT-IR / FT-Raman | 3500 - 3300 |

| Aromatic C–H Stretch | FT-IR / FT-Raman | 3100 - 3000 |

| Aliphatic C–H Stretch | FT-IR / FT-Raman | 2970 - 2850 |

| N–H Scissoring Bend | FT-IR | 1650 - 1580 |

| C=N, C=C Ring Stretch | FT-IR / FT-Raman | 1600 - 1400 |

| C–H Bending (Aliphatic) | FT-IR / FT-Raman | 1470 - 1365 |

| C–Cl Stretch | FT-IR | 800 - 600 |

Vibrational spectroscopy can also offer insights into the conformational properties of the molecule, particularly concerning the orientation of the isopropyl group relative to the pyrimidine ring. nih.gov Rotational isomerism can lead to the appearance of different bands in the vibrational spectra, especially in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer. nih.govelsevierpure.com The frequencies and intensities of specific bending and torsional modes involving the isopropyl group are sensitive to its rotational position and can be used to probe the conformational landscape of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its solid-state characteristics can be inferred from the analysis of closely related pyrimidine derivatives.

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of pyrimidine derivatives is well-documented through X-ray diffraction studies of analogous compounds. For instance, the crystal structure of 2-chloropyrimidin-4-amine reveals key insights into the expected bond parameters. researchgate.net The pyrimidine ring is observed to be nearly planar, a characteristic feature of aromatic systems. researchgate.net

In such structures, the carbon-nitrogen bonds within the heterocyclic ring typically exhibit lengths that are intermediate between single and double bonds, indicative of electron delocalization. The exocyclic C-Cl and C-NH2 bonds will have characteristic lengths influenced by the electronic nature of the pyrimidine ring. The isopropyl group at the C5 position in this compound would introduce specific bond lengths and angles for the C-C and C-H bonds of the alkyl chain.

To illustrate the typical geometric parameters, the following table presents representative data from a related pyrimidine structure.

| Bond/Angle | Typical Value (Å or °) |

| C-N (ring) | ~1.33 - 1.38 Å |

| C-C (ring) | ~1.37 - 1.42 Å |

| C-Cl | ~1.73 - 1.75 Å |

| C-N (amino) | ~1.34 - 1.36 Å |

| N-C-N (angle) | ~126 - 128° |

| C-N-C (angle) | ~115 - 117° |

| C-C-C (angle) | ~117 - 119° |

Note: These values are illustrative and based on crystallographic data of related pyrimidine derivatives. Actual values for this compound may vary.

Dihedral angles, which describe the torsion around bonds, are crucial for defining the three-dimensional conformation of the molecule. For the pyrimidine ring itself, the dihedral angles are expected to be close to 0° or 180°, confirming its planarity. The orientation of the isopropyl and amino substituents relative to the pyrimidine ring would be defined by specific dihedral angles, which can influence crystal packing and intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For aminopyrimidine derivatives, hydrogen bonding is a dominant force in determining the supramolecular architecture. The amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

In the crystal structure of 2-chloropyrimidin-4-amine, molecules are linked by pairs of N—H···N hydrogen bonds, forming inversion dimers. researchgate.net These dimers are further connected through additional N—H···N hydrogen bonds, creating a two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding motifs, leading to the formation of well-defined supramolecular structures.

Another significant intermolecular interaction in aromatic systems is π-π stacking. The electron-rich pyrimidine rings can stack on top of each other, contributing to the stability of the crystal lattice. The presence of substituents on the pyrimidine ring can influence the nature and geometry of these stacking interactions.

Identification and Refinement of Structural Disorder

In some crystal structures, it is possible for atoms or groups of atoms to occupy more than one position in the unit cell. This phenomenon, known as structural disorder, can arise from thermal motion or the presence of different molecular conformations in the crystal. The refinement of a crystal structure involves modeling this disorder to obtain an accurate representation of the electron density. While no specific instances of structural disorder are reported for the closest analogs, it is a possibility that would be carefully assessed during a crystallographic study of this compound, particularly concerning the flexible isopropyl group.

Advanced Analytical Methodologies for Purity and Isomeric Analysis (e.g., HPLC-MS)

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. This method is particularly valuable for assessing the purity of pharmaceutical intermediates and for separating closely related isomers.

The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC. researchgate.net In this mode, a nonpolar stationary phase (such as C8 or C18 silica (B1680970) gel) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For a compound like this compound, an HPLC-MS method would be developed to ensure its purity and to detect any potential isomers or impurities. The HPLC system would separate the target compound from any byproducts or starting materials from the synthesis. The mass spectrometer would then provide mass-to-charge ratio (m/z) information, confirming the identity of the eluted compounds. youtube.com

The development of a robust HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, gradient elution profile, and flow rate. youtube.com For isomeric analysis, such as separating positional isomers where the chloro and isopropyl groups are in different positions on the pyrimidine ring, the chromatographic conditions must be finely tuned to achieve baseline resolution. sielc.comhelixchrom.com The use of specialized chiral columns in HPLC can also be employed for the separation of enantiomers if a chiral center is present. mdpi.com

The mass spectrometer can be operated in various modes, such as full scan mode to detect all ions within a certain mass range, or selected ion monitoring (SIM) for enhanced sensitivity in detecting specific ions. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for confirming the identity of the compound and its metabolites or degradation products. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Chloro 5 Isopropylpyrimidin 2 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various properties of pyrimidine (B1678525) derivatives. nih.govmdpi.com DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for predicting molecular properties. mdpi.comnih.gov

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For 4-Chloro-5-isopropylpyrimidin-2-amine, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The geometry of the pyrimidine ring is expected to be nearly planar, a common feature of aromatic heterocyclic systems. The substituents—the chloro, isopropyl, and amine groups—will have specific orientations relative to the ring. The C-Cl and C-N bond lengths are influenced by the electronic nature of the pyrimidine ring. The isopropyl group, due to its size, will influence the local geometry and may adopt a conformation that minimizes steric hindrance with the adjacent chloro and amine groups. The amino group is also expected to be nearly planar with the pyrimidine ring to maximize electronic delocalization.

Conformational analysis would be crucial for the isopropyl group, which can rotate around the C-C bond connecting it to the pyrimidine ring. Different rotational conformers would have slightly different energies, and DFT calculations can identify the most stable conformer and the energy barriers between different conformations. Studies on similar substituted pyrimidines have successfully used DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to determine optimized structural parameters. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C6-C5 | 1.42 |

| C5-C4 | 1.41 |

| C4-N3 | 1.32 |

| N3-C2 | 1.35 |

| C2-N(H2) | 1.36 |

| C4-Cl | 1.74 |

| C5-C(isopropyl) | 1.51 |

| **Bond Angles (°) ** | |

| N1-C2-N3 | 127.0 |

| C2-N3-C4 | 115.5 |

| N3-C4-C5 | 127.5 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 120.0 |

| C6-N1-C2 | 113.0 |

| Cl-C4-C5 | 115.0 |

| N(H2)-C2-N1 | 116.5 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. libretexts.org A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, which are the main electron-donating parts of the molecule. The LUMO is likely to be distributed over the pyrimidine ring, particularly around the electron-withdrawing chloro group. DFT calculations can provide precise energies and visualizations of these orbitals. The HOMO-LUMO gap for similar pyrimidine derivatives has been calculated using DFT, and these studies help in understanding their electronic transitions and reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on typical DFT calculations for similar molecules.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amino group, indicating these are sites for electrophilic attack. The region around the hydrogen atoms of the amino group and potentially near the chloro substituent would show positive potential (blue), suggesting sites for nucleophilic attack. The isopropyl group would likely have a neutral potential (green). Such maps are crucial for understanding intermolecular interactions. researchgate.net

In this compound, NBO analysis would reveal significant delocalization of electron density from the lone pairs of the nitrogen atoms and the amino group into the antibonding orbitals of the pyrimidine ring. This delocalization contributes to the aromatic stability of the ring. The analysis can also quantify the charge distribution on each atom, providing a more detailed picture than simple atomic charges. The interactions between the lone pairs of the nitrogen atoms and the antibonding π* orbitals of the ring are expected to be the most significant stabilizing interactions.

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions for this compound (Note: These are hypothetical examples of interactions and stabilization energies.)

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C4-C5) | 22.1 |

| LP(1) N(amine) | π(C2-N1) | 45.8 |

| π(C5-C6) | π(C2-N3) | 18.2 |

Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.netnih.gov By comparing the calculated spectrum with an experimental spectrum, one can confirm the molecular structure and assign the observed vibrational bands to specific modes.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the pyrimidine ring stretching modes, C-H stretching and bending modes of the isopropyl group, N-H stretching and bending modes of the amino group, and the C-Cl stretching mode. DFT calculations, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental data for similar molecules. nih.govnih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values based on typical vibrational frequencies for the functional groups.)

| Vibrational Mode | Predicted Frequency (cm-1) |

| N-H stretch (amine) | 3450 - 3300 |

| C-H stretch (isopropyl) | 2980 - 2870 |

| C=N stretch (ring) | 1650 - 1550 |

| C=C stretch (ring) | 1580 - 1450 |

| N-H bend (amine) | 1620 - 1580 |

| C-H bend (isopropyl) | 1470 - 1370 |

| C-Cl stretch | 800 - 600 |

The Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface to indicate the regions from which it is easiest to remove an electron. Lower values of ALIE indicate more reactive sites for electrophilic attack.

For this compound, these calculations would quantify its reactivity and pinpoint the specific atoms that are most likely to participate in chemical reactions. The Fukui functions would likely confirm that the nitrogen atoms and certain carbon atoms in the ring are susceptible to electrophilic attack, while regions near the chloro group might be more prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the time-dependent behavior of a molecule, providing insights into its flexibility, interactions with its environment, and potential degradation pathways.

The conformational landscape of this compound is largely dictated by the rotational freedom of the isopropyl group and the amino group. MD simulations would be instrumental in exploring the energetically favorable conformations and the barriers to their interconversion.

The pyrimidine ring itself is a rigid scaffold. However, the C5-isopropyl bond allows for rotation, leading to different spatial arrangements of the methyl groups relative to the ring. Similarly, the C2-amino group has rotational freedom, although resonance with the pyrimidine ring may impart some double-bond character to the C-N bond, hindering free rotation. researchgate.net

A hypothetical MD simulation would likely reveal that the isopropyl group rapidly samples its available conformational space. The flexibility of this group can influence how the molecule presents itself for intermolecular interactions. The amino group's rotation would also be a key dynamic feature, affecting its hydrogen-bonding capabilities.

Table 1: Hypothetical Torsional Angle Analysis from a Simulated MD Trajectory of this compound

| Dihedral Angle | Description | Predicted Predominant Angle Range (degrees) | Significance |

| C4-C5-C(isopropyl)-H | Rotation of the isopropyl group | -60 to +60, 180 | Defines the orientation of the isopropyl substituent relative to the pyrimidine plane. |

| C5-C2-N-H | Rotation of the amino group | 0 ± 20 | Indicates the planarity and hydrogen-bonding directionality of the amino group. |

This table is a hypothetical representation based on the expected dynamics of the molecule.

Molecular dynamics simulations on related complex pyrimidine derivatives have been used to validate the stability of ligand-protein complexes, indicating that such simulations can provide robust models for the dynamic behavior of these types of molecules. mdpi.comresearchgate.netnih.gov

The behavior of this compound in solution is critically influenced by the solvent. Solvation free energy calculations can quantify the energetic cost or favorability of dissolving the compound in a given solvent. These calculations typically decompose the energy into electrostatic and non-electrostatic contributions. nih.gov

In a polar protic solvent like water, the amino group and the pyrimidine nitrogens would act as hydrogen bond acceptors and donors, leading to a favorable electrostatic contribution to the solvation free energy. Conversely, the chlorine and isopropyl groups are more hydrophobic. MD simulations can reveal the specific arrangement of solvent molecules around the solute. nih.gov

The calculation of solvation free energies can be challenging, and different computational models may yield varying results, particularly for substituted pyridines and pyrimidines. researchgate.net However, they are crucial for understanding how the compound will behave in a biological medium. For instance, more hydrophilic derivatives of similar compounds show greater desolvation penalties when binding to a target. nih.gov

Table 2: Predicted Relative Solvation Free Energies (ΔGsolv) in Different Solvents

| Solvent | Dielectric Constant | Predicted Relative ΔGsolv (kcal/mol) | Key Interactions |

| Water | 78.4 | Most Favorable | Hydrogen bonding with the amino group and pyrimidine nitrogens. |

| Ethanol | 24.6 | Favorable | Polar interactions and hydrogen bonding. |

| Chloroform | 4.8 | Less Favorable | Weaker dipole-dipole interactions. |

| Hexane | 1.9 | Least Favorable | Primarily van der Waals interactions. |

This table is illustrative and based on general principles of solvation for a molecule with both polar and non-polar groups.

Computational methods can be employed to investigate the potential degradation pathways of this compound, such as hydrolysis and autoxidation.

Hydrolysis: The chlorine atom at the C4 position is a potential site for nucleophilic substitution, including hydrolysis. Theoretical calculations could model the reaction pathway for the displacement of the chloride ion by a water molecule or hydroxide (B78521) ion. The energy barrier for this reaction would indicate its likelihood under various conditions.

Autoxidation: Autoxidation involves the reaction of a compound with oxygen, often mediated by free radicals. The isopropyl group could be susceptible to radical abstraction at its tertiary carbon, initiating a radical chain reaction. Furthermore, substituted pyrimidines have been studied for their free radical scavenging activities, which implies they can interact with radical species. researchgate.netarxiv.org Computational studies could model the stability of potential radical intermediates and the energy profiles of subsequent reactions with molecular oxygen.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a ligand to a protein target.

Given the prevalence of pyrimidine derivatives in medicinal chemistry, it is plausible to hypothesize that this compound could be designed to interact with a protein target, such as a kinase or a protease. nih.gov Molecular docking studies would be the first step in predicting how this compound might bind.

In a hypothetical docking scenario against a kinase active site, the 2-amino group and one of the pyrimidine nitrogens would likely form canonical hydrogen bonds with the hinge region of the kinase. The 5-isopropyl group would be expected to occupy a hydrophobic pocket, while the 4-chloro substituent could be involved in halogen bonding or other specific interactions. The specific orientation would be scored based on the predicted binding free energy.

Studies on similar 2-amino-4-chloro-pyrimidine derivatives have shown that they can achieve favorable binding energies in the active sites of proteins like the main protease of SARS-CoV-2. nih.gov

A detailed analysis of the docked pose would reveal the key non-covalent interactions stabilizing the ligand-target complex. These interactions are crucial for binding affinity and selectivity.

Hydrogen Bonds: The 2-amino group is a primary hydrogen bond donor. The pyrimidine ring nitrogens can act as hydrogen bond acceptors. These interactions are often critical for anchoring the ligand in the binding site. nih.gov

Alkyl and Pi-Alkyl Interactions: The isopropyl group at the C5 position can form favorable van der Waals and hydrophobic interactions with non-polar residues such as leucine, valine, and isoleucine in a hydrophobic pocket. nih.gov

Pi-Anion and Other Pi Interactions: The electron-deficient pyrimidine ring could potentially engage in pi-stacking with aromatic residues (e.g., phenylalanine, tyrosine) or pi-anion interactions with negatively charged residues (e.g., aspartate, glutamate).

Table 3: Hypothetical Non-Covalent Interactions of this compound in a Kinase Active Site

| Interaction Type | Potential Interacting Residues | Moiety of Ligand Involved | Predicted Significance |

| Hydrogen Bond | Hinge Region (e.g., Alanine, Cysteine) | 2-Amino group, N1 of Pyrimidine | High (Anchoring) |

| Alkyl/Hydrophobic | Leucine, Valine, Isoleucine | 5-Isopropyl group | High (Affinity, Selectivity) |

| Halogen Bond | Carbonyl oxygen, Serine, Threonine | 4-Chloro group | Moderate (Specificity) |

| Pi-Stacking | Phenylalanine, Tyrosine | Pyrimidine ring | Moderate (Affinity) |

This table represents a hypothetical binding scenario based on common interaction patterns of similar ligands in protein active sites.

Evaluation of Binding Affinities for Research Hypotheses

The evaluation of binding affinities through computational methods like molecular docking is a cornerstone of modern drug discovery, allowing researchers to predict how a molecule might interact with a biological target. For the 2-amino-4-chloro-pyrimidine scaffold, research has been conducted to explore its potential against various targets.

A notable study investigated a series of 2-amino-4-chloro-pyrimidine derivatives for their potential inhibitory action against the main protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.netnih.gov This research provides a template for how the binding affinity of this compound could be evaluated. In this study, various amines were substituted at the 4-chloro position of the pyrimidine ring. nih.govresearchgate.net The binding efficiencies of these synthesized derivatives were determined through molecular docking studies. nih.govresearchgate.net

The results revealed that several of the pyrimidine derivatives exhibited strong binding affinities for the 3CLpro, in some cases superior to the control drug, Remdesivir. nih.gov For instance, a derivative featuring a bromophenyl piperazine (B1678402) moiety (Derivative 6 in the study) demonstrated the highest binding energy score of -8.12 kcal/mol, with a corresponding inhibition constant of 1.11 µM. nih.govresearchgate.net This strong interaction was stabilized by multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the protease. nih.gov